CPP11G is a compound identified as a selective inhibitor of the NADPH oxidase 2 enzyme, which plays a critical role in the production of reactive oxygen species in various physiological and pathological processes. This compound has garnered attention in pharmacology due to its potential therapeutic applications in diseases characterized by oxidative stress, such as cardiovascular diseases and inflammation.
The compound CPP11G is derived from a series of bridged tetrahydroisoquinoline derivatives, which were synthesized and characterized for their biological activity against NADPH oxidase 2. It has been studied extensively in the context of its interaction with the p47phox and p22phox subunits of the NADPH oxidase complex .
CPP11G is classified as a small organic molecule and specifically as a pharmacological agent targeting the NADPH oxidase family of enzymes. It is particularly noted for its selectivity towards NADPH oxidase 2, making it an important candidate for further research in oxidative stress-related conditions .
The synthesis of CPP11G involves a multi-step chemical process that typically includes the formation of the tetrahydroisoquinoline framework followed by various functional group modifications. The synthesis pathway has been optimized to yield high purity products, often exceeding 95% purity as confirmed by techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) .
The molecular structure of CPP11G features a bridged tetrahydroisoquinoline skeleton, which is crucial for its biological activity. The specific arrangement of functional groups on this scaffold contributes to its ability to inhibit NADPH oxidase 2 effectively.
CPP11G primarily acts through competitive inhibition of NADPH oxidase 2 by disrupting the interaction between p47phox and p22phox subunits. This inhibition prevents the assembly of the active enzyme complex necessary for reactive oxygen species production.
The mechanism by which CPP11G exerts its inhibitory effects involves:
Research indicates that CPP11G effectively inhibits NADPH oxidase activity with an IC50 value indicating potent activity at low concentrations .
CPP11G has significant potential applications in:
CPP11G, chemically designated as (±)-(1s,4r,9s)-5-Bromo-3,3-dimethyl-9-(2-methylallyl)-10-pentyl-1,2,3,4-tetrahydro-1,4-(epiminomethano)naphthalene, is a synthetic small-molecule inhibitor with a molecular weight of 390.41 g/mol (empirical formula C₂₂H₃₂BrN) [1]. This bridged tetrahydroisoquinoline derivative features a complex polycyclic structure incorporating a brominated naphthalene core, a pentyl side chain, and a methylallyl substituent. Its stereochemistry includes chiral centers at positions 1, 4, and 9, contributing to its specific three-dimensional conformation essential for target interaction [1]. The compound appears as a solid powder with >98% purity and demonstrates solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro pharmacological studies [1].
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₂H₃₂BrN | Theoretical Analysis [1] |
Molecular Weight | 390.41 g/mol | MedKoo [1] |
Exact Mass | 389.1718 Da | MedKoo [1] |
Elemental Composition | C 67.68%; H 8.26%; Br 20.47%; N 3.59% | MedKoo [1] |
Solubility | Soluble in DMSO | Experimental [1] |
Storage Stability | >3 years at -20°C | MedKoo [1] |
SMILES | CCCCCN1C@H[C@]2([H])C(C)(C)C[C@]1([H])C3=C2C(Br)=CC=C3 | MedKoo [1] |
CPP11G’s structural complexity enables selective interaction with the NADPH oxidase 2 (Nox2) complex. Molecular modeling reveals that its brominated aromatic system and alkyl side chains engage hydrophobic pockets within Nox2 regulatory subunits, while the epiminomethano bridge facilitates hydrogen bonding [2]. This precise fit underlies its classification as a targeted protein-protein interaction inhibitor, disrupting the assembly of the functional Nox2 oxidase complex.
Nox2, also historically termed gp91phox, functions as the catalytic core of a multi-subunit enzyme complex dedicated to regulated reactive oxygen species (ROS) generation [10]. Unlike mitochondrial ROS production (a byproduct of respiration), Nox2-derived ROS serves as deliberate signaling molecules. The complex comprises membrane-bound subunits (Nox2 and p22phox) and cytosolic regulators (p47phox, p67phox, p40phox, and Rac GTPase) [7] [10]. Under basal conditions, these components remain separated. Upon cellular activation by stimuli like tumor necrosis factor-alpha (TNFα) or phorbol esters, p47phox undergoes phosphorylation, triggering cytosolic subunit translocation to the membrane. This assembly forms the active oxidase, catalyzing electron transfer from NADPH to molecular oxygen, thereby generating superoxide anion (O₂•⁻) [2] [10].
Nox2-derived O₂•⁻ is rapidly converted to hydrogen peroxide (H₂O₂), which acts as a critical redox signaling messenger:
Physiologically, Nox2 is crucial for host defense in phagocytes. However, in non-phagocytic cells (endothelium, vascular smooth muscle, neurons), its chronic or excessive activation is pathogenic. Sustained Nox2-derived ROS drives vascular inflammation, endothelial dysfunction (impaired vasodilation), and contributes significantly to diseases including atherosclerosis, hypertension, diabetic complications, Alzheimer's disease, and Parkinson's disease [4] [6] [8]. This establishes Nox2 as a high-value therapeutic target.
Prior to CPP11G's development, Nox2 inhibition faced significant challenges. Existing broad-spectrum antioxidants (e.g., vitamins C/E) lacked specificity and efficacy in clinical trials. Peptide inhibitors targeting subunit interactions showed poor pharmacokinetic properties. Diphenylene iodonium (DPI), often used experimentally, inhibits flavin-containing enzymes indiscriminately, including mitochondrial complexes and nitric oxide synthases, leading to off-target effects [7].
CPP11G and its analog CPP11H emerged from rational drug design efforts focused on disrupting the interaction between the cytosolic organizer subunit p47phox and the membrane-bound cytochrome b558 (Nox2/p22phox complex) [2] [4]. In silico docking studies predicted that CPP11G binds with high affinity to a "super groove" within the Src Homology 3 (SH3) domain of p47phox. This groove is essential for p47phox binding to proline-rich regions (PRR) on p22phox, a critical step in complex assembly [2] [4].
Experimental validation confirmed this mechanism:
Biological Effect | Experimental Model | Key Finding | Reference |
---|---|---|---|
Inhibition of p47phox Membrane Translocation | COS-phox cells (PMA-stimulated) | >70% reduction at 10 µM CPP11G | [2] [4] |
Suppression of Nox2-derived O₂•⁻/H₂O₂ | Human Aortic Endothelial Cells (TNFα-stimulated) | Near abolition of extracellular O₂•⁻ (HPr+ fluorescence) & H₂O₂ (CBA/Amplex Red) | [2] [4] |
Attenuation of MAPK Signaling | Human Aortic Endothelial Cells | ≥50% reduction in TNFα-induced p38 & JNK phosphorylation | [2] |
Inhibition of AP-1/NF-κB Activation | Human Aortic Endothelial Cells | Significant reduction in c-Jun phosphorylation & nuclear translocation | [2] |
Reduction in Monocyte Adhesion | Human Aortic Endothelial Cells | Significant decrease in TNFα-induced monocyte binding | [2] [4] |
Restoration of Blood Flow In Vivo | Mouse Hind-Limb Ischemia (TNFα) | Improved hind-limb perfusion post-injury | [2] [4] |
Reduction in 3-Nitrotyrosine Formation | Human Aortic Endothelial Cells | Significant decrease (footprint of peroxynitrite) | [2] |
CPP11G's efficacy extends beyond isolated enzyme inhibition to functionally relevant cellular and animal models. In primary human aortic endothelial cells (HAECs), CPP11G (10 µM) abolished TNFα-induced extracellular superoxide and hydrogen peroxide production, measured via hydropropidine (HPr+) fluorescence and coumarin-7-boronic acid (CBA)/Amplex Red assays, respectively [2] [4]. It markedly attenuated downstream pro-inflammatory signaling (p38/JNK phosphorylation, AP-1/NF-κB activation), cell adhesion molecule expression (VCAM-1, ICAM-1), and monocyte adhesion [2] [4]. Critically, in vivo studies demonstrated that CPP11G ameliorated TNFα-induced vascular inflammation and restored hind-limb blood flow in mice, providing proof-of-concept for its therapeutic potential in inflammatory vascular diseases [2] [4].
The advent of CPP11G thus represents a significant milestone in redox pharmacology, providing the first highly selective chemical probe to dissect Nox2-specific biology and a promising scaffold for developing therapeutics targeting Nox2-driven pathologies.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0